

Application Note: Mass Spectrometry of [Des-Tyr1]-Met-Enkephalin

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| Compound of Interest | | |
|----------------------|---------------------------|-----------|
| Compound Name: | [Des-Tyr1]-Met-Enkephalin | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of [Des-Tyr1]-Met-Enkephalin, a tetrapeptide with the sequence Gly-Gly-Phe-Met (GGFM), using mass spectrometry. [Des-Tyr1]-Met-Enkephalin is a degradation product of Met-enkephalin, an endogenous opioid peptide, and is of interest in neuroscience and pharmacology for its potential role in pain modulation and neuroprotection.[1] This application note outlines the theoretical fragmentation pattern of the peptide, a comprehensive experimental protocol for its analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS), and presents the expected quantitative data in a clear tabular format. Visual diagrams of the fragmentation pathway and experimental workflow are also provided to facilitate understanding.

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide with the chemical formula C18H26N4O5S and a monoisotopic molecular weight of approximately 410.17 g/mol .[2][3] As a metabolite of Metenkephalin, its characterization and quantification in biological matrices are crucial for understanding the metabolic pathways of endogenous opioids. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers the high sensitivity and specificity required for the unambiguous identification and quantification of such peptides. This protocol focuses on the use of electrospray ionization (ESI) coupled with a triple quadrupole or ion trap mass spectrometer to analyze [Des-Tyr1]-Met-Enkephalin.



Predicted Mass Spectrometry Data

The analysis of **[Des-Tyr1]-Met-Enkephalin** by mass spectrometry is expected to yield a protonated parent ion ([M+H]+) at a mass-to-charge ratio (m/z) of approximately 411.18. Tandem mass spectrometry (MS/MS) of this parent ion will induce fragmentation at the peptide bonds, primarily generating b- and y-type fragment ions. The theoretical m/z values for these fragments are essential for developing targeted mass spectrometric methods, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), for quantitative studies.

Table 1: Theoretical Monoisotopic Masses of Parent and

Fragment Ions of [Des-Tvr1]-Met-Enkephalin

| Ion Type | Sequence | Theoretical m/z ([M+H]+) |
|------------|----------|--------------------------|
| Parent Ion | GGFM | 411.18 |
| b-ions | | |
| b1 | G | 58.04 |
| b2 | GG | 115.06 |
| b3 | GGF | 262.12 |
| y-ions | | |
| у1 | M | 150.06 |
| y2 | FM | 297.12 |
| у3 | GFM | 354.14 |

Experimental Protocol

This protocol provides a general procedure for the analysis of synthetic **[Des-Tyr1]-Met-Enkephalin**. For analysis in biological matrices, appropriate sample preparation and extraction techniques would be required to remove interfering substances.

- 1. Materials and Reagents
- [Des-Tyr1]-Met-Enkephalin standard (purity >95%)



- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA), LC-MS grade
- Eppendorf tubes
- Autosampler vials
- 2. Sample Preparation
- Prepare a stock solution of [Des-Tyr1]-Met-Enkephalin at 1 mg/mL in HPLC-grade water.
- From the stock solution, prepare a working solution of 10 μg/mL in a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid.
- Further dilute the working solution to a final concentration of 100 ng/mL with the same solvent mixture for direct infusion or LC-MS analysis.
- 3. Liquid Chromatography (LC) Parameters (Optional, for separation from complex mixtures)
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 95% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- 4. Mass Spectrometry (MS) Parameters
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV







• Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

· Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 600 L/hr

• MS1 Scan Range: m/z 100 - 500

MS/MS:

Precursor Ion: m/z 411.2

Collision Gas: Argon

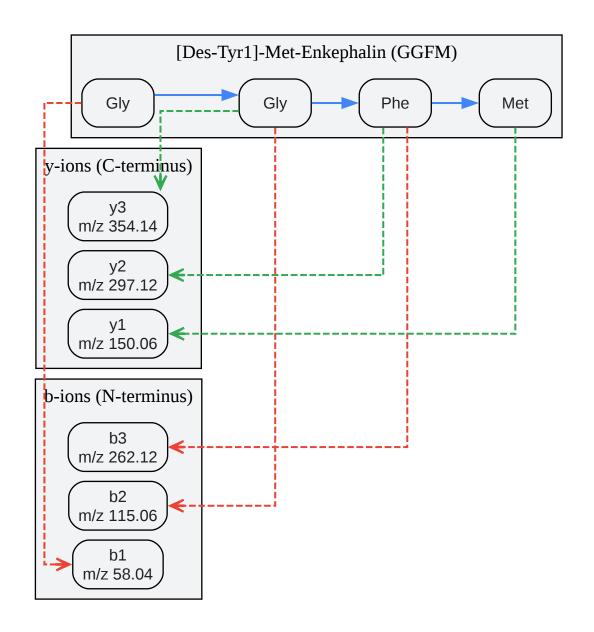
Collision Energy: 15-30 eV (optimization may be required)

• Product Ion Scan Range: m/z 50 - 450

Data Presentation

The expected fragmentation pattern of **[Des-Tyr1]-Met-Enkephalin** is visualized below. This diagram illustrates the generation of the primary b- and y-ions.





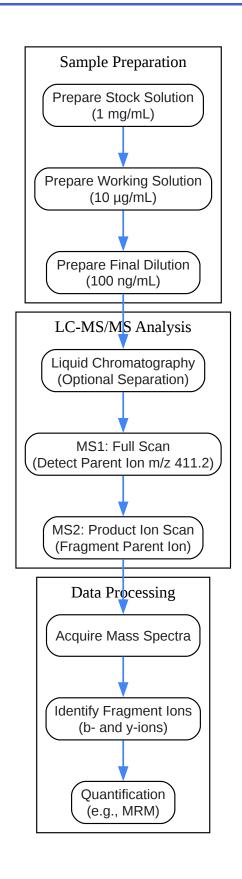
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Caption: Fragmentation pathway of [Des-Tyr1]-Met-Enkephalin.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.





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Caption: Experimental workflow for the analysis of [Des-Tyr1]-Met-Enkephalin.



Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **[Des-Tyr1]-Met-Enkephalin**. The provided theoretical fragmentation data and experimental protocol serve as a robust starting point for researchers in neuroscience, pharmacology, and drug development. The methodologies outlined can be adapted for both qualitative identification and quantitative analysis of this tetrapeptide in various sample types, contributing to a deeper understanding of its physiological and pathological roles.

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